molecular formula C15H13ClN2O3 B4963858 2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide

2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No. B4963858
M. Wt: 304.73 g/mol
InChI Key: XCOGFAIISNAURB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide, commonly known as CMNA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMNA is a member of the acetanilide class of compounds, which are widely used in the pharmaceutical industry as analgesics, antipyretics, and anti-inflammatory agents. In

Mechanism of Action

The mechanism of action of CMNA is not fully understood. However, it is believed that CMNA exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. CMNA may also affect other pathways involved in inflammation and pain, such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
CMNA has been shown to have analgesic and anti-inflammatory effects in animal models. These effects are believed to be mediated by the inhibition of COX-2 and the reduction of prostaglandin production. CMNA has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using CMNA in lab experiments is its relatively simple synthesis method. CMNA is also stable and can be stored for extended periods of time. However, one limitation of using CMNA is its potential toxicity. Careful handling and disposal procedures must be followed to minimize the risk of exposure.

Future Directions

There are several future directions for research on CMNA. One area of interest is the development of CMNA analogs with improved potency and selectivity for COX-2 inhibition. Another area of interest is the investigation of CMNA's potential as a pesticide and herbicide. Additionally, the use of CMNA in organic electronics and as a building block for the synthesis of other compounds is an area of active research. Overall, the potential applications of CMNA in various fields make it a promising compound for future research.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. CMNA has been investigated for its analgesic and anti-inflammatory properties, potential use as a pesticide and herbicide, and its use in organic electronics and as a building block for the synthesis of other compounds. The synthesis method of CMNA involves the reaction of 4-chloroaniline with 4-methyl-2-nitrobenzoic acid in the presence of acetic anhydride and a catalyst. The mechanism of action of CMNA is believed to involve the inhibition of COX-2 and the reduction of prostaglandin production. CMNA has been shown to have analgesic and anti-inflammatory effects in animal models and may also have antioxidant properties. While CMNA has advantages in lab experiments, such as its simple synthesis method and stability, it also has potential toxicity, which must be carefully managed. Overall, the potential applications of CMNA make it a promising compound for future research.

Synthesis Methods

The synthesis of CMNA involves the reaction of 4-chloroaniline with 4-methyl-2-nitrobenzoic acid in the presence of acetic anhydride and a catalyst. The reaction proceeds via an acylation process, resulting in the formation of CMNA. The purity and yield of the final product can be improved by using different solvents, catalysts, and reaction conditions.

Scientific Research Applications

CMNA has been studied extensively in scientific research due to its potential applications in various fields. In the pharmaceutical industry, CMNA has been investigated for its analgesic and anti-inflammatory properties. CMNA has also been studied for its potential use as a pesticide and herbicide. Additionally, CMNA has been investigated for its use in organic electronics and as a building block for the synthesis of other compounds.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-2-7-13(14(8-10)18(20)21)17-15(19)9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOGFAIISNAURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6250077

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